Tributyl-(3,4-dimethylphenyl)stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

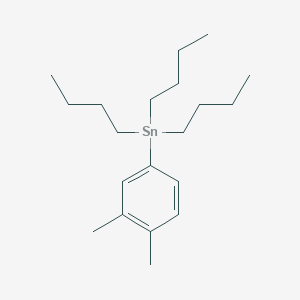

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3,4-dimethylphenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.

Análisis De Reacciones Químicas

Types of Reactions

Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:

Reduction: It can act as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.

Solvents: Organic solvents such as toluene or hexane are typically used.

Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .

Aplicaciones Científicas De Investigación

Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in radical reactions, including reductions and dehalogenations.

Material Science: Organotin compounds are explored for their potential in creating new materials with unique properties.

Biological Studies: Some organotin compounds have been studied for their biological activity, although their toxicity limits their use in medicine.

Mecanismo De Acción

The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .

Comparación Con Compuestos Similares

Similar Compounds

Tributyltin Hydride: Similar in structure but lacks the 3,4-dimethylphenyl group.

Phenyltributylstannane: Contains a phenyl group instead of a 3,4-dimethylphenyl group.

Tributyl(4-fluorophenyl)stannane: Contains a 4-fluorophenyl group instead of a 3,4-dimethylphenyl group.

Uniqueness

Tributyl-(3,4-dimethylphenyl)stannane is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to other organotin compounds.

Actividad Biológica

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound that has gained attention for its potential biological activity. This article explores its synthesis, biological interactions, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a tin atom bonded to a 3,4-dimethylphenyl group and three butyl groups. Its chemical formula is C15H24Sn. The synthesis typically involves the reaction of tributyltin chloride with a Grignard reagent derived from 3,4-dimethylphenyl bromide, conducted in anhydrous solvents like tetrahydrofuran under inert conditions to prevent oxidation.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its interactions with biological systems. Key areas of focus include:

- Enzyme Interactions : The compound may affect enzyme mechanisms or cellular pathways due to its ability to form complexes with sulfur-containing biomolecules.

- Toxicity Studies : Organotin compounds are known for their toxicity; thus, research is ongoing to evaluate their safety and potential therapeutic uses.

- Antimicrobial Properties : Similar organotin compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

The mechanism by which this compound exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The weak tin-carbon bond in organotin compounds enhances their effectiveness as hydrogen atom donors.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of Enzymatic Activity : Research indicates that organotin compounds can inhibit protein kinases, which are crucial for various cellular processes. For instance, studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as HepG2 and THP-1 .

- Antileishmanial Activity : In vitro studies have evaluated the efficacy of organotin compounds against Leishmania promastigotes. The results indicated significant growth inhibition at specific concentrations .

- Drug-Likeness Properties : Computational studies assessed the drug-likeness of tributyltin derivatives using tools like SwissADME. These studies found that certain derivatives comply with Lipinski's rule of five, indicating potential as drug candidates .

Comparative Analysis with Similar Compounds

A comparison table illustrates the distinct features of this compound relative to other organotin compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tributylstannane | C12H27Sn | Basic structure with no aromatic substitution |

| Tributyl(2,3-dimethylphenyl)stannane | C20H36Sn | Similar structure but different aromatic substitution |

| Phenyltributyltin | C13H21Sn | Contains a phenyl group instead of a dimethyl-substituted phenyl group |

| This compound | C15H24Sn | Unique 3,4-dimethyl substitution influencing reactivity |

Applications in Scientific Research

This compound finds applications across various fields:

- Organic Synthesis : Used as a reagent in radical reactions including reductions and dehalogenations.

- Material Science : Explored for creating new materials with unique properties due to its organotin structure.

- Biological Studies : Investigated for its potential therapeutic applications despite toxicity concerns.

Propiedades

IUPAC Name |

tributyl-(3,4-dimethylphenyl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEJUKDOTQEELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.